1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene

Description

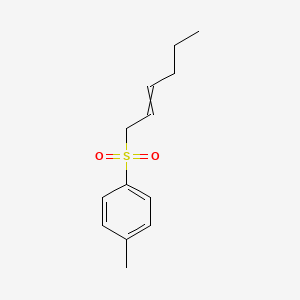

Structure

2D Structure

3D Structure

Properties

CAS No. |

90633-60-6 |

|---|---|

Molecular Formula |

C13H18O2S |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

1-hex-2-enylsulfonyl-4-methylbenzene |

InChI |

InChI=1S/C13H18O2S/c1-3-4-5-6-11-16(14,15)13-9-7-12(2)8-10-13/h5-10H,3-4,11H2,1-2H3 |

InChI Key |

AHYWNHWGACINJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Hex 2 Ene 1 Sulfonyl 4 Methylbenzene

Electrophilic Nature and Conjugate Addition Reactions of α,β-Unsaturated Sulfones

The sulfonyl group is a potent electron-withdrawing group, which significantly influences the electronic properties of the adjacent α,β-unsaturated system. This electron-withdrawing effect delocalizes the π-electrons of the double bond, creating a partial positive charge on the β-carbon. This inherent electrophilicity is a cornerstone of the reactivity of α,β-unsaturated sulfones, making them excellent Michael acceptors in conjugate addition reactions. researchgate.netwikipedia.org

Nucleophilic Addition Reactions to the Unsaturated Moiety

The electron-deficient nature of the double bond in α,β-unsaturated sulfones facilitates the addition of a wide array of nucleophiles. researchgate.net This Michael-type addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A diverse range of nucleophiles, including organometallic reagents, enolates, amines, and thiols, readily add to the β-position of the unsaturated sulfone. rsc.org

For instance, the reaction of α,β-unsaturated sulfones with organometallic reagents, such as Grignard reagents or organocuprates, provides a direct route to β-substituted sulfones. documentsdelivered.com Similarly, stabilized carbanions derived from active methylene (B1212753) compounds like malonates and cyanoacetates undergo efficient conjugate addition, leading to the formation of new carbon-carbon bonds. nih.gov Heteroatomic nucleophiles, including amines, thiols, and alcohols, also participate effectively in these reactions, affording β-amino, β-thio, and β-alkoxy sulfones, respectively. researchgate.netrsc.org

Table 1: Examples of Nucleophilic Addition to α,β-Unsaturated Sulfones

| Nucleophile | Product Type | Reference |

| Organocuprates | β-Alkyl or β-Aryl Sulfones | documentsdelivered.com |

| Malonate Esters | γ-Sulfonyl Dicarboxylic Esters | nih.gov |

| Amines | β-Amino Sulfones | researchgate.net |

| Thiols | β-Thio Sulfones | researchgate.net |

| Alcohols | β-Alkoxy Sulfones | rsc.org |

Asymmetric Conjugate Additions

The development of asymmetric conjugate addition reactions to α,β-unsaturated sulfones has been a significant area of research, providing enantioselective methods for the synthesis of chiral sulfones. nih.govnih.gov These chiral sulfones are valuable building blocks in organic synthesis. Catalytic systems employing chiral ligands or organocatalysts have been successfully utilized to achieve high levels of stereocontrol in these transformations. nih.govnih.govrsc.org

For example, copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to α,β-unsaturated sulfones has been reported to yield β-chiral sulfones with good enantioselectivity. rsc.org Furthermore, organocatalytic approaches, often employing cinchona alkaloid derivatives, have proven highly effective for the enantioselective addition of various carbon nucleophiles to α,β-unsaturated sulfones. nih.govbrandeis.edu These methods allow for the construction of stereogenic centers with high fidelity, opening avenues for the synthesis of complex, optically active molecules. nih.gov

Radical-Mediated Transformations Involving Unsaturated Sulfones

In addition to their role as electrophiles in ionic reactions, α,β-unsaturated sulfones can also participate in radical-mediated transformations. The double bond can act as a radical acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through radical addition pathways. These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance. nih.gov

One notable example is the radical-mediated thiodesulfonylation of vinyl sulfones, where the addition of a thiol radical to the double bond is followed by the elimination of a sulfonyl radical, resulting in the formation of a vinyl sulfide. nih.gov This transformation provides a valuable method for the synthesis of substituted vinyl sulfides. nih.gov Furthermore, radical cyclization reactions involving α,β-unsaturated sulfones have been employed to construct various cyclic and polycyclic systems. nih.gov The intramolecular addition of a radical to the unsaturated sulfone moiety initiates a cascade of events that can lead to the formation of complex molecular architectures.

Cycloaddition Reactions and Annulation Strategies

α,β-Unsaturated sulfones are versatile dienophiles in Diels-Alder reactions, a powerful class of cycloaddition reactions for the formation of six-membered rings. The electron-withdrawing sulfonyl group activates the double bond towards reaction with a wide range of dienes. acs.org These [4+2] cycloadditions often proceed with high regio- and stereoselectivity, providing a straightforward route to functionalized cyclohexene (B86901) derivatives.

Beyond the Diels-Alder reaction, α,β-unsaturated sulfones can participate in other cycloaddition processes, such as [3+2] cycloadditions with 1,3-dipoles like nitrones and azomethine ylides, to furnish five-membered heterocyclic rings. chemrxiv.org Annulation strategies involving α,β-unsaturated sulfones have also been developed for the construction of various ring systems. nih.govpnrjournal.com For instance, the Robinson annulation, a classic method for the formation of six-membered rings, can be adapted to utilize α,β-unsaturated sulfones as Michael acceptors. pnrjournal.com

Reactivity Governed by the Sulfonyl Group as a Leaving Group or Activating Group

The sulfonyl group in 1-(hex-2-ene-1-sulfonyl)-4-methylbenzene can function as both a leaving group and an activating group, significantly influencing the molecule's reactivity. The tolylsulfonyl group is a good leaving group, a property that can be exploited in various synthetic transformations. researchgate.net For example, following a nucleophilic addition to the β-position, subsequent elimination of the sulfonyl group can lead to the formation of a new double bond.

Conversely, the sulfonyl group's strong electron-withdrawing nature makes it an excellent activating group. tandfonline.comfiveable.me It can stabilize an adjacent carbanion, facilitating deprotonation at the α-position under basic conditions. The resulting α-sulfonyl carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. This dual reactivity of the sulfonyl group enhances the synthetic utility of α,β-unsaturated sulfones. tandfonline.com

Functionalization of the Alkene Moiety in this compound

The alkene moiety in this compound is susceptible to various functionalization reactions beyond conjugate additions and cycloadditions. The electron-deficient nature of the double bond allows for electrophilic additions, although these are generally less common than nucleophilic additions.

More prevalent are reactions that modify the double bond while retaining the sulfonyl group. For example, dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide to afford the corresponding diol. Epoxidation of the double bond can also be carried out, though it can be challenging due to the electron-withdrawing nature of the sulfonyl group. tandfonline.com Additionally, various transition metal-catalyzed reactions can be employed to functionalize the alkene. For instance, cross-metathesis reactions with other olefins can be used to introduce new substituents at the double bond. acs.org

Tandem and Cascade Reactions Utilizing Unsaturated Sulfones

The unique electronic properties of unsaturated sulfones, such as this compound, render them highly valuable substrates in the design of tandem and cascade reactions. These processes, where multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. The electron-withdrawing nature of the sulfonyl group activates the carbon-carbon double bond for a variety of transformations, making it an excellent linchpin for initiating complex reaction sequences. Research in this area has demonstrated the versatility of unsaturated sulfones in cycloadditions, Michael addition-initiated cascades, and radical cyclizations.

A comprehensive review of the chemistry of α,β-unsaturated sulfones highlights their increasing importance in stereoselective synthesis and their application in cascade or 'domino' reactions. tandfonline.comtandfonline.comresearchgate.net These reactions often proceed with high levels of stereocontrol, enabling the synthesis of complex cyclic and polycyclic structures from simple acyclic precursors.

Diels-Alder Reactions

Unsaturated sulfones are effective dienophiles in Diels-Alder reactions due to the electron-deficient nature of their double bond. This reactivity can be harnessed in tandem sequences to create complex polycyclic systems. For instance, 1-sulfonyl-1,3-dienes can participate in a tandem Diels-Alder and retro-ene reaction sequence. princeton.edu This combination of pericyclic reactions provides a novel, stereocontrolled route to cyclohexene derivatives that would be difficult to access through a direct [4+2] cycloaddition. princeton.edu

Computational studies have been employed to investigate the energetics of Diels-Alder reactions involving vinyl sulfone derivatives. wesleyan.edu These studies help in understanding the reactivity and reversibility of such cycloadditions, which is crucial for designing tandem sequences where the Diels-Alder adduct is an intermediate for subsequent transformations. wesleyan.edu A well-known example in laboratory settings involves the in-situ generation of 1,3-butadiene (B125203) from the thermal decomposition of butadiene sulfone (3-sulfolene), which then undergoes a Diels-Alder reaction with a suitable dienophile like maleic anhydride (B1165640). utahtech.eduyoutube.com This showcases the utility of sulfones as precursors in tandem processes.

Table 1: Examples of Tandem Diels-Alder Reactions with Sulfone-Containing Compounds

| Diene/Dienophile System | Reaction Type | Key Features |

| 1-Sulfonyl-1,3-diene with electron-deficient dienophile | Tandem Diels-Alder/retro-ene | Provides stereocontrolled access to complex cyclohexenes. princeton.edu |

| Furan with methyl vinyl sulfone | Reversible Diels-Alder | Computationally studied for application in dendrimer synthesis. wesleyan.edu |

| Butadiene sulfone (3-sulfolene) with maleic anhydride | In-situ diene generation/Diels-Alder | A classic example of a sulfone precursor in a cycloaddition. utahtech.eduyoutube.com |

Michael Addition-Initiated Cascades

The pronounced electrophilicity of the β-carbon in α,β-unsaturated sulfones makes them excellent Michael acceptors. This property is widely exploited to initiate cascade reaction sequences. The initial conjugate addition of a nucleophile generates an enolate or an equivalent intermediate, which can then participate in subsequent intramolecular reactions, such as aldol (B89426) condensations, cyclizations, or acyl transfers.

Recent advancements in organocatalysis have led to the development of highly enantioselective sulfa-Michael addition-triggered cascade reactions. researchgate.net These methods allow for the construction of C-S bonds and other bonds in a single, highly stereocontrolled step, which is valuable for the synthesis of chiral pharmaceuticals and natural products. researchgate.net For example, a cascade aza-Michael addition-cyclization has been utilized to create N-substituted pyrrolidone rings, demonstrating a green chemistry approach. frontiersin.org Similarly, cascade reactions involving Michael addition followed by an acyl transfer have been developed using bifunctional organocatalysts, leading to a variety of chiral acyloxybenzothiophene derivatives with excellent enantioselectivities. rsc.org

Table 2: Representative Michael Addition-Initiated Cascade Reactions

| Nucleophile | Unsaturated System | Catalyst/Conditions | Cascade Sequence | Product Type |

| Thiol | β,γ-Unsaturated α-ketoester | Bifunctional squaramide | Sulfa-Michael/aldol/lactonization | Isotetronic acid-fused thiochromanes researchgate.net |

| Primary amine | Dimethyl itaconate | Amine autocatalysis | Aza-Michael/amidation-cyclization | N-substituted pyrrolidones frontiersin.org |

| α-Nitroketone | Unsaturated benzothiophenone | Chiral squaramide | Michael addition/acyl transfer | Chiral acyloxybenzothiophenes rsc.org |

| α-Amido sulfone | Ynone | Cinchona-alkaloid derivative | Michael addition | Axially chiral styrenes rsc.org |

Radical-Induced Cyclization Cascades

Unsaturated sulfones are also effective acceptors for radical species, enabling the design of radical-induced cascade cyclizations. These reactions are typically initiated by the generation of a radical species that adds to the double bond of the sulfone. The resulting radical intermediate can then undergo a series of intramolecular cyclizations and other transformations to build complex molecular architectures.

For example, a new cascade three-component halosulfonylation of 1,7-enynes has been developed. nih.gov This reaction is initiated by an in-situ generated sulfonyl radical and proceeds through an α,β-conjugated addition, a 6-exo-dig cyclization, and a radical coupling sequence, leading to the formation of multiple new bonds (C-S, C-C, and C-I or C-Br) in a single operation. nih.gov This methodology provides rapid access to densely functionalized 3,4-dihydroquinolin-2(1H)-ones. nih.gov Similar strategies involving sulfonyl radical-triggered cascade cyclizations of 1,n-enynes have proven to be a powerful tool for the synthesis of various carbo- and heterocycles. researchgate.net Furthermore, visible-light-promoted radical cascades involving sulfone alkylation and cyclization of 2-isocyanoaryl thioethers have been reported, proceeding under mild, photocatalyst-free conditions. nih.gov

Table 3: Examples of Radical-Induced Cascade Cyclizations Involving Sulfones

| Radical Source | Substrate | Key Steps | Product Class |

| Arylsulfonyl hydrazide | 1,7-Enyne | Sulfonyl radical addition/6-exo-dig cyclization/radical coupling | Densely functionalized 3,4-dihydroquinolin-2(1H)-ones nih.gov |

| Sulfonyl hydrazide | 1,6-Enyne | Sulfonyl radical addition/intramolecular cyclization/hydrogen abstraction | Sulfonyl-substituted γ-lactams researchgate.net |

| 2-Alkynyl aryldiazonium tetrafluoroborate | Internal alkyne | Arylsulfonyl radical generation/bicyclization cascade | Polycyclic sulfones rsc.org |

| α-Iodosulfone | 2-Isocyanoaryl thioether | Visible-light-induced sulfone alkylation/cyclization | Benzothiazoles |

Advanced Analytical and Spectroscopic Characterization Methodologies for Unsaturated Sulfones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Unsaturated Sulfones

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic compounds like 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene. hyphadiscovery.comescholarship.org A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is employed to assign the precise connectivity and stereochemistry of the molecule.

For this compound, the ¹H NMR spectrum provides key information. The protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region (approximately 7.3-7.8 ppm). The singlet for the methyl group protons on the toluene (B28343) moiety is expected around 2.4 ppm. The protons on the hexene chain will show more complex signals. The allylic protons adjacent to the sulfonyl group are deshielded and would likely appear as a doublet around 3.8-4.0 ppm. The olefinic protons on the carbon-carbon double bond would resonate in the range of 5.4-5.8 ppm, with their coupling constants providing information about the geometry (cis or trans) of the double bond. The remaining alkyl protons of the hexyl chain would appear in the upfield region (approximately 0.8-2.1 ppm).

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atoms of the aromatic ring will have signals in the 127-145 ppm range. The methyl carbon of the tosyl group would be found near 21 ppm. The carbon atom of the methylene (B1212753) group attached directly to the sulfonyl group is expected around 60 ppm. The olefinic carbons are typically observed between 120 and 140 ppm.

Advanced 2D NMR techniques are crucial for confirming the assignments. ethz.chwesleyan.edu Correlation Spectroscopy (COSY) reveals proton-proton couplings within the hexene chain, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for establishing long-range (2-3 bond) correlations, for instance, between the allylic protons and the sulfonyl-bearing aromatic carbon, definitively connecting the tosyl group to the hexene chain.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tosyl-CH₃ | ~2.4 (s) | ~21 |

| Aromatic CH (ortho to SO₂) | ~7.8 (d) | ~129 |

| Aromatic CH (meta to SO₂) | ~7.4 (d) | ~128 |

| Aromatic C-SO₂ | - | ~135 |

| Aromatic C-CH₃ | - | ~145 |

| -SO₂-CH₂- | ~3.9 (d) | ~60 |

| -CH=CH- | ~5.5-5.7 (m) | ~125-135 |

| =CH-CH₂- | ~2.0 (q) | ~34 |

| -CH₂-CH₃ | ~1.4 (sextet) | ~22 |

| -CH₃ | ~0.9 (t) | ~14 |

Note: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet. Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry Techniques in Sulfone Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. mdpi.com For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are employed.

Under EI conditions, the molecule is expected to fragment in a predictable manner. libretexts.orgchemguide.co.ukwikipedia.org The molecular ion peak [M]⁺ may be observed, but a prominent fragmentation pattern is the cleavage of the C-S or S-O bonds. A characteristic fragmentation for p-toluenesulfonyl derivatives is the formation of the tropylium (B1234903) ion [C₇H₇]⁺ at a mass-to-charge ratio (m/z) of 91, or the tolyl cation [CH₃C₆H₄]⁺. Another common fragmentation is the loss of the entire tosyl group, leading to a fragment corresponding to the hexenyl cation. Cleavage of the sulfur-carbon bond can result in the formation of the p-toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺ at m/z 155. The loss of sulfur dioxide (SO₂) from the molecular ion or fragment ions is also a possible fragmentation pathway. researchgate.net

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion, which allows for the calculation of the elemental formula, confirming the identity of the compound with high confidence.

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| p-Toluenesulfonyl cation | [CH₃C₆H₄SO₂]⁺ | 155 |

| Tropylium ion | [C₇H₇]⁺ | 91 |

| Hexenyl cation | [C₆H₁₁]⁺ | 83 |

| [M - SO₂]⁺ | [C₁₃H₁₈]⁺ | 174 |

| [M - C₇H₇]⁺ | [C₆H₁₁SO₂]⁺ | 147 |

X-ray Absorption and Emission Spectroscopy for Sulfur Oxidation State Analysis in Sulfones

To unequivocally determine the oxidation state of the sulfur atom within the sulfone moiety, X-ray absorption and emission spectroscopy techniques are utilized. kit.eduacs.org Specifically, sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is highly sensitive to the electronic environment and oxidation state of the sulfur atom. researchgate.netnih.gov

For sulfones, the sulfur atom is in a high formal oxidation state (+6). The sulfur K-edge XANES spectrum of a sulfone exhibits a characteristic intense absorption feature at a high energy (around 2482 eV). nih.govacs.org This high energy is a direct consequence of the high positive partial charge on the sulfur atom, which is bonded to two highly electronegative oxygen atoms. acs.orgpnas.org The position and features of this absorption edge can be used to distinguish sulfones from other sulfur-containing functional groups with lower oxidation states, such as sulfoxides, sulfides, or thiols, which show absorption edges at progressively lower energies. researchgate.net

Complementary information can be obtained from sulfur Kβ X-ray Emission Spectroscopy (XES). researchgate.net The shape and energy of the emission peaks are sensitive to the nature of the organic groups attached to the sulfonyl (SO₂) moiety. nih.govacs.org By comparing the experimental spectra with those from reference compounds and with theoretical calculations, these X-ray techniques provide definitive confirmation of the sulfone functional group and its electronic structure. researchgate.netacs.org

Interactive Table 3: Correlation of Sulfur K-edge XANES Peak Position with Oxidation State

| Sulfur Functional Group | Formal Oxidation State | Approximate XANES Peak Position (eV) |

| Thiol/Sulfide | -2 | ~2472-2473 |

| Disulfide | -1 | ~2473 |

| Sulfoxide (B87167) | +4 | ~2476-2477 |

| Sulfone | +6 | ~2482 |

| Sulfate | +6 | ~2482-2483 |

Chromatographic Separation and Purification Techniques for Complex Sulfone Mixtures

The synthesis of this compound may result in a mixture containing starting materials, byproducts, and potentially geometric isomers (E/Z) of the desired product. Chromatographic techniques are essential for the isolation and purification of the target compound. bioanalysis-zone.comyoutube.com

Column chromatography is a widely used method for preparative scale purification. A common stationary phase is silica (B1680970) gel, which is polar. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. Due to the polar sulfonyl group, this compound will be more retained on the silica gel than non-polar impurities.

For analytical purposes and for the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. acs.org Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is often effective. In this setup, more polar compounds elute first, while the relatively less polar unsaturated sulfone is retained longer. Gas chromatography (GC) can also be employed for the analysis of volatile sulfones, provided they are thermally stable. scispace.com

Interactive Table 4: Typical Chromatographic Methods for Unsaturated Sulfone Purification

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption; separation based on polarity. |

| Reversed-Phase HPLC | C18-Silica | Acetonitrile/Water or Methanol/Water | Partitioning; separation based on hydrophobicity. |

| Gas Chromatography (GC) | Phenyl-methyl polysiloxane | Inert Gas (e.g., He, N₂) | Partitioning; separation based on boiling point and polarity. |

Computational and Theoretical Studies on Unsaturated Sulfone Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Structure-Reactivity Relationships

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules, including unsaturated sulfones. DFT methods are employed to explore reaction mechanisms, predict the spontaneity of transformations, and establish clear relationships between a molecule's structure and its chemical behavior.

In the study of sulfone chemistry, DFT calculations have been instrumental in understanding various reactions. For instance, theoretical investigations have shed light on the mechanistic pathways of reactions such as Michael additions, rearrangements, and cycloadditions involving α,β-unsaturated sulfones. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction, identifying the most favorable pathway.

For a molecule like 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene, DFT can be used to analyze its reactivity. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential can all be calculated to predict how the molecule will interact with various reagents. For example, the LUMO of an unsaturated sulfone is typically localized on the β-carbon of the double bond, indicating its susceptibility to nucleophilic attack, a key step in many reactions. DFT calculations can quantify the activation barriers for such nucleophilic attacks, providing a theoretical basis for understanding the compound's reactivity profile.

Structure-reactivity relationships are also effectively explored using DFT. By systematically modifying the structure of the unsaturated sulfone—for example, by changing substituents on the aryl ring or the alkyl chain—and calculating the resulting changes in electronic properties and reaction barriers, a quantitative understanding of substituent effects can be developed. These theoretical studies can guide the design of new sulfone-based reagents and catalysts with tailored reactivity.

Conformational Analysis and Molecular Geometry Studies of Unsaturated Sulfones

The three-dimensional shape of a molecule is crucial to its physical and chemical properties. Conformational analysis of unsaturated sulfones like this compound involves identifying the stable arrangements of atoms (conformers) that result from rotation around single bonds. Computational methods are exceptionally well-suited for this task, allowing for the determination of the relative energies of different conformers and the energy barriers between them.

DFT calculations can provide precise predictions of molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculated geometries are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. Below is an illustrative table of DFT-calculated geometric parameters for a representative aryl allyl sulfone, which serves as a model for this compound.

| Parameter | Calculated Value (B3LYP/6-31G*) |

|---|---|

| S=O Bond Length | ~1.44 Å |

| S-C(aryl) Bond Length | ~1.77 Å |

| S-C(allyl) Bond Length | ~1.83 Å |

| C=C Bond Length | ~1.33 Å |

| O=S=O Bond Angle | ~119.5° |

| C(aryl)-S-C(allyl) Bond Angle | ~104.0° |

| C-S-C-C Dihedral Angle | Varies with conformer (e.g., gauche, anti) |

Note: These are typical values for aryl allyl sulfones and serve as an illustration. Actual values for this compound would require specific calculation.

Investigation of Reaction Mechanisms and Transition States in Sulfone Chemistry

A primary application of computational chemistry in the study of sulfones is the detailed elucidation of reaction mechanisms. By modeling the entire course of a chemical reaction, from reactants to products, researchers can gain a deep understanding of the factors that control reaction rates and selectivity. A critical aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products.

For unsaturated sulfones, a variety of reaction mechanisms can be investigated computationally. These include pericyclic reactions, radical additions, and nucleophilic substitutions. For instance, in a researchgate.netuark.edu-sigmatropic rearrangement of an allylic sulfinate to an allylic sulfone, computational studies can pinpoint the structure of the cyclic transition state, calculate the activation energy, and explain the high degree of stereospecificity often observed in these reactions.

DFT calculations are particularly powerful for studying transition states because these species are, by their nature, transient and cannot be isolated experimentally. The calculated geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency).

The insights gained from these computational investigations are invaluable for rationalizing experimental observations and for making predictions about how changes in the substrate, reagents, or reaction conditions will affect the outcome of the reaction. This predictive power is a key advantage of integrating computational studies into mechanistic organic chemistry.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, especially DFT, can accurately predict various spectroscopic parameters for molecules like this compound. These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. The ability to simulate spectra can help in the assignment of complex experimental data and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, is one area where computational predictions are particularly useful. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared directly with an experimental one. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the effects of anharmonicity.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with a good degree of accuracy. These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is then used to predict the chemical shift relative to a standard. This can be especially helpful in distinguishing between different isomers or conformers of a molecule.

Below is a table showing representative predicted spectroscopic data for an aryl allyl sulfone, illustrating the type of information that can be obtained from computational studies.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Region/Assignment |

|---|---|---|

| IR Frequency (S=O asymmetric stretch) | ~1310-1330 cm⁻¹ | Strong absorption |

| IR Frequency (S=O symmetric stretch) | ~1140-1160 cm⁻¹ | Strong absorption |

| IR Frequency (C=C stretch) | ~1640-1660 cm⁻¹ | Medium absorption |

| ¹H NMR Chemical Shift (CH₂) | ~3.7-3.9 ppm | Allylic methylene (B1212753) protons |

| ¹H NMR Chemical Shift (CH=CH) | ~5.2-5.9 ppm | Olefinic protons |

| ¹³C NMR Chemical Shift (CH₂) | ~58-62 ppm | Allylic methylene carbon |

| ¹³C NMR Chemical Shift (Aryl C-S) | ~135-140 ppm | Aromatic carbon bonded to sulfur |

Note: These values are illustrative and based on typical ranges for aryl allyl sulfones. Specific values for this compound would require dedicated calculations.

The synergy between computational prediction and experimental measurement provides a robust framework for the structural and electronic characterization of unsaturated sulfone systems.

Applications of Unsaturated Sulfones in Advanced Organic Synthesis

Strategic Building Blocks in Complex Molecule Synthesis

Information not available in the reviewed literature.

Role as Versatile Intermediates in the Preparation of Diverse Chemical Scaffolds

Information not available in the reviewed literature.

Contribution to the Development of Novel Synthetic Methodologies and Chemical Space Expansion

Information not available in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.